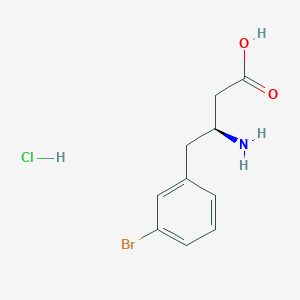
(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride: is a chiral amino acid derivative with a bromophenyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Phenyl-substituted amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature. Medicine: Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amino acid backbone can facilitate transport across biological membranes.
Comparison with Similar Compounds
(3S)-3-amino-4-phenylbutanoic acid hydrochloride: Lacks the bromine atom, which may result in different binding affinities and reactivity.
(3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride: The bromine atom is in a different position, potentially altering its chemical properties and biological activity.
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.
Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring in (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially higher binding affinity to certain biological targets.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
OWNVEWYNSXDFOL-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
![O-[(pyrimidin-2-yl)methyl]hydroxylamine](/img/structure/B11730318.png)
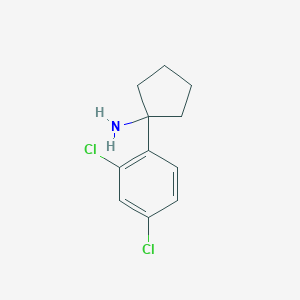
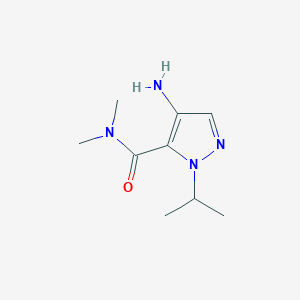
![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)

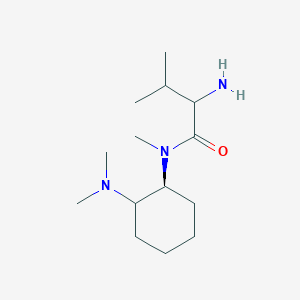
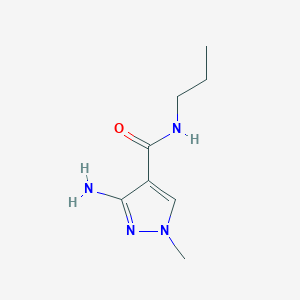
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)
![heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)
